Product packaging for Hydrogen carbonothioate(Cat. No.:CAS No. 146258-49-3)

Hydrogen carbonothioate

Cat. No.: B12552329
CAS No.: 146258-49-3
M. Wt: 77.08 g/mol
InChI Key: HDFRDWFLWVCOGP-UHFFFAOYSA-M
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Description

Hydrogen carbonothioate (CHO₂S⁻) is a chemical compound of significant interest in medicinal chemistry and analytical research. It serves as a novel scaffold for the development of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses . Structure-activity relationship studies have shown that derivatization of the carbonothioate core can enhance inhibitory activity against IDO1, potentially offering a pathway for new immunotherapeutic agents, particularly in oncology research . The mechanism of action for these inhibitors involves binding to the heme iron in the active site of IDO1, as suggested by docking studies and UV-visible absorption spectroscopy of the Soret band . Beyond immunology, carbonothioate chemistry is utilized in the design of advanced analytical tools. For example, the carbonothioate functional group can be incorporated into a ratiometric near-infrared (NIR) fluorescent sensor for the highly selective detection of Hg²⁺ ions . In this application, the sensing mechanism is triggered by a specific Hg²⁺-induced deprotection of the carbonothioate moiety, making it valuable for monitoring heavy metal pollution in environmental and food matrices . This product is provided as a characterized reference standard and is intended for analytical method development, validation, and Quality Control (QC) applications during drug development stages . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHO2S- B12552329 Hydrogen carbonothioate CAS No. 146258-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146258-49-3

Molecular Formula

CHO2S-

Molecular Weight

77.08 g/mol

IUPAC Name

hydroxymethanethioate

InChI

InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3)/p-1

InChI Key

HDFRDWFLWVCOGP-UHFFFAOYSA-M

Canonical SMILES

C(=O)(O)[S-]

Origin of Product

United States

Nomenclature and Structural Isomerism in Hydrogen Carbonothioate Chemistry

Characterization of Tautomeric Forms: Thione and Thiol Configurations

The substitution of oxygen with sulfur in the carbonic acid structure gives rise to several tautomeric forms, broadly classified into thione and thiol configurations. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-sulfur single bond with a sulfhydryl group (-SH).

Carbonothioic O,O-Acid (S=C(OH)₂)

Carbonothioic O,O-acid, also known as monothiocarbonic O,O-acid, represents the thione tautomer. wikipedia.orgsmolecule.com It possesses a central carbon atom double-bonded to a sulfur atom and single-bonded to two hydroxyl (-OH) groups. This compound is a tautomer of the more stable carbonothioic O,S-acid. nih.gov Computational studies have shown that the carbonothioic O,O-acid is energetically less favored than its O,S-tautomer. researchgate.net It is considered a one-carbon compound and a member of the carbonothioic acid family. nih.gov

Carbonothioic O,S-Acid (O=C(OH)(SH))

Carbonothioic O,S-acid, or monothiocarbonic O,S-acid, is the thiol tautomer and is generally the more stable form. wikipedia.org Its structure consists of a central carbon atom double-bonded to an oxygen atom (a carbonyl group), single-bonded to a hydroxyl group (-OH), and single-bonded to a sulfhydryl group (-SH). This arrangement classifies it as a thiocarboxylic acid. The molecular formula for this compound is CH₂O₂S, with a molecular weight of approximately 78.09 g/mol . nih.gov It is recognized as the dominant tautomer in the equilibrium between the O,O-acid and O,S-acid forms.

Carbonothioic S,S-Acid (O=C(SH)₂)

Carbonothioic S,S-acid, also referred to as dithiocarbonic S,S-acid, is a thiol-form isomer where the central carbonyl group is bonded to two sulfhydryl (-SH) groups. wikipedia.orgnih.gov Its molecular formula is CH₂OS₂, and it has a molecular weight of about 94.16 g/mol . nih.gov This compound is a tautomer of carbonodithioic O,S-acid (HO-CS-SH) and is classified as a one-carbon compound and a carbonodithioic acid. nih.gov

Trithiocarbonic Acid (H₂CS₃)

Trithiocarbonic acid is the fully sulfur-substituted analogue of carbonic acid, with a central carbon atom double-bonded to one sulfur atom and single-bonded to two sulfhydryl (-SH) groups, giving it the structure S=C(SH)₂. wikipedia.org It is an unstable, red, oily liquid that is hydrophobic. wikipedia.orgsmolecule.com The compound and its salts are prone to decomposition, especially when heated, releasing carbon disulfide and hydrogen sulfide (B99878). wikipedia.org Despite its instability, its molecular structure has been confirmed by X-ray crystallography to have a trigonal planar geometry at the central carbon. wikipedia.org

Table 1: Isomeric Forms of Hydrogen Carbonothioate (B8497899)

Name Molecular Formula Structural Configuration Key Features
Carbonothioic O,O-Acid CH₂O₂S Thione (S=C(OH)₂) Less stable tautomer. researchgate.net
Carbonothioic O,S-Acid CH₂O₂S Thiol (O=C(OH)(SH)) More stable tautomer.
Carbonothioic S,S-Acid CH₂OS₂ Thiol (O=C(SH)₂) Contains two sulfhydryl groups. nih.gov

Conformational Analysis and Interconversion Pathways

The different isomers of hydrogen carbonothioate not only exist as distinct tautomers but also exhibit conformational isomerism, where different spatial arrangements of atoms arise from rotation around single bonds. Computational studies on carbonothioic O,S-acid have identified multiple conformers, such as cis and trans arrangements of the hydroxyl and sulfhydryl groups relative to the carbonyl bond. The cis,cis conformer of carbonothioic O,S-acid has been found to be approximately 30 kJ/mol more stable than its O,O-tautomer.

The interconversion between these tautomeric and conformational isomers is a dynamic process. The pathway for tautomerization, such as from the O,O-acid to the O,S-acid, involves the migration of a proton. This process, known as prototropy, can be catalyzed by acids or bases. wikipedia.org The energy barrier for the tautomerization between carbonothioic O,S-acid and its O,O-isomer can be significant, with calculations suggesting barriers as high as 142 kJ/mol, which accounts for the relative stability of the O,S-acid form. Interconversion between conformers of a single tautomer, for example, between the cis and trans forms of carbonic acid, occurs via rotation around the C-O single bonds and has a much lower energy barrier. researchgate.net These isomerization pathways are crucial for understanding the reactivity and equilibrium distribution of the different forms. mdpi.comorientjchem.org

Protonation and Deprotonation Equilibria (pKa considerations)

The acidity of the various this compound isomers is a key aspect of their chemical behavior, quantified by their acid dissociation constants (pKa). The pKa value indicates the strength of an acid; a lower pKa corresponds to a stronger acid. organicchemistrydata.org

Trithiocarbonic acid (H₂CS₃) is a diprotic acid with a first pKa of approximately 2, indicating it is a relatively strong acid. wikipedia.orgsmolecule.com Its second pKa is near 7. wikipedia.org The acidity of carbonothioic O,S-acid is also notable. As a thiocarboxylic acid, it is expected to be more acidic than its corresponding carboxylic acid. The strongest acidic pKa for carbonothioic O,S-acid has been calculated to be around 3.02.

The state of protonation of these acids is dependent on the pH of the solution. At a pH below the pKa, the acid will be predominantly in its protonated form, while at a pH above the pKa, the deprotonated (conjugate base) form will dominate. This equilibrium influences the molecule's solubility, reactivity, and biological interactions.

Table 2: Acidity of this compound Isomers

Compound Formula pKa₁ pKa₂
Trithiocarbonic Acid H₂CS₃ ~2.0 wikipedia.orgsmolecule.com ~7.0 wikipedia.org

Table of Mentioned Compounds

Compound Name
Carbonic acid
Carbonothioic O,O-Acid
Monothiocarbonic O,O-acid
Carbonothioic O,S-Acid
Monothiocarbonic O,S-acid
Thiocarboxylic acid
Carbonothioic S,S-Acid
Dithiocarbonic S,S-acid
Carbonodithioic O,S-acid
Trithiocarbonic Acid
Carbon disulfide

Theoretical and Computational Chemistry of Hydrogen Carbonothioate and Its Analogues

Quantum Chemical Investigations of Molecular Structure and Stability

Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have been crucial in understanding the structural and energetic characteristics of hydrogen carbonothioate (B8497899) and its isomers. These computational approaches allow for the detailed examination of molecules that may be transient or difficult to isolate experimentally.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT calculations have been instrumental in exploring the structures and relative stabilities of various isomers of H₂CO₂S. While direct computational studies specifically on hydrogen carbonothioate (HSC(O)OH) are scarce in readily available literature, extensive research on its isomer, thioformic acid (HCOSH), provides significant insights.

For thioformic acid, both ab initio Self-Consistent Field (SCF) and semi-empirical (MNDO, PM3) molecular orbital calculations have been employed to investigate its thiol/thiono tautomerism. These studies consistently predict the thiol form (HS-C=O) to be more stable than the thiono form (O=C(H)-SH). High-level calculations, such as those at the MP4/6-31G** level, have been used to optimize the geometries of the tautomers and the transition state between them, providing a detailed picture of the intramolecular proton transfer process.

DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. For instance, in the study of related sulfur-containing compounds, DFT calculations with basis sets like 6-311+G(3df,2p) have been used to determine geometries and antioxidant parameters. mdpi.com The choice of functional and basis set is critical for obtaining reliable results, and comparisons between different methods are often performed to validate the computational approach. researchgate.net For example, studies on other systems have shown that hybrid functionals like B3LYP often provide results in good agreement with experimental data for molecular geometries and vibrational frequencies. uit.no

Energetic Landscapes and Potential Energy Surfaces

The potential energy surface (PES) provides a comprehensive representation of the energy of a molecular system as a function of its geometric parameters. For a molecule like this compound, the PES would map out the energy changes associated with bond stretching, bending, and torsional movements. Stationary points on the PES, such as minima (corresponding to stable isomers) and saddle points (corresponding to transition states for isomerization), are of particular interest.

Computational studies on the tautomerism of thioformic acid have characterized the potential energy profiles for the proton transfer reaction. These profiles help in determining the activation energies and reaction enthalpies for the interconversion of its isomers. Understanding the PES is fundamental to predicting the most stable conformations and the feasibility of different reaction pathways.

The PES for the reaction of a methylidyne radical (CH) with carbonyl sulfide (B99878) (OCS) has been explored using ab initio calculations, revealing submerged barriers and strongly bound intermediates. wikipedia.org Such studies, while not directly on this compound, demonstrate the power of computational chemistry to elucidate complex reaction mechanisms involving sulfur-containing species by mapping the energetic landscape.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and electron delocalization within a molecule. It provides a localized, intuitive picture of bonding that aligns well with chemical concepts like Lewis structures.

NBO analysis can reveal important details about hyperconjugative interactions, which are crucial in determining molecular stability and reactivity. These interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Anomeric and Mesomeric Effects in Carbonothioate Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor an axial orientation over the sterically less hindered equatorial position. rsc.org This effect is generally attributed to a stabilizing hyperconjugative interaction between a lone pair on the endocyclic heteroatom and the antibonding orbital (σ*) of the C-substituent bond. rsc.orgnih.gov While this compound is not a cyclic system, analogous stereoelectronic interactions can influence the rotational conformations around its single bonds.

Mesomeric effects, also known as resonance effects, describe the delocalization of π-electrons through a conjugated system, influencing the electron density distribution and chemical reactivity of a molecule. In this compound, delocalization of lone pairs from the oxygen and sulfur atoms into the carbonyl π-system can be anticipated. This delocalization can be represented by resonance structures and has a significant impact on the molecule's geometry, bond orders, and stability. Computational methods like NBO analysis can quantify the extent of these mesomeric interactions.

Spectroscopic Property Prediction and Simulation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, providing a bridge between theoretical models and experimental observations.

Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint that is determined by its structure and bonding. Theoretical calculations can predict the vibrational frequencies and their corresponding infrared (IR) and Raman intensities. These predictions are invaluable for identifying molecules in experimental spectra and for understanding the nature of their vibrational modes.

For isomers of H₂CO₂S, DFT calculations are a common method for predicting vibrational spectra. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies, accounting for anharmonicity and other systematic errors in the computational method. mdpi.com

While a detailed vibrational analysis specifically for this compound is not widely published, studies on related molecules demonstrate the accuracy of such predictions. For example, DFT calculations on carbonates have been used to calculate the wavenumbers and intensities of their normal modes, showing good agreement with experimental data. Similarly, for thioformic acid, computed anharmonic vibrational spectra have been used to aid in its identification in interstellar ice analogues. nih.gov

Below is an illustrative data table of how predicted vibrational frequencies for different isomers of a related system might be presented.

Vibrational ModeThioformic Acid (cis-HCOSH) Frequency (cm⁻¹)Thioformic Acid (trans-HCOSH) Frequency (cm⁻¹)Description
ν(O-H)~3500~3550O-H stretch
ν(C=O)~1750~1780C=O stretch
δ(H-O-C)~1300~1350H-O-C bend
ν(C-S)~850~870C-S stretch
ν(S-H)~2550~2580S-H stretch (in thiol form)

Note: The values in the table are approximate and for illustrative purposes to demonstrate the type of data obtained from computational studies. Actual calculated values would be highly dependent on the level of theory and basis set used.

NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and its utility is greatly enhanced by computational methods that can predict chemical shifts and coupling constants. nih.govescholarship.org For molecules like this compound, quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to determine these NMR parameters. escholarship.org Methods such as the DP4+ approach utilize calculated chemical shifts at specific levels of theory, like mPW1PW91/6–31+G**, to help determine the most probable structure or conformation of a molecule in solution. nih.gov

The accuracy of predicting ¹H and ¹³C chemical shifts can be affected by factors such as strong interactions in the NMR solution and high degrees of molecular flexibility. escholarship.org For complex systems, conformational analysis is often supplemented with geometrical restraints from experimental NMR data, such as coupling constants or Nuclear Overhauser effect (NOE) data. nih.gov While specific computationally derived NMR data for this compound is not extensively published, theoretical calculations provide expected values based on its structure.

Table 1: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Thiol Tautomer)

This table is illustrative of typical values derived from computational methods, as specific literature data was not available in the search results.

AtomChemical Shift (ppm)
¹H (Formyl)9.5 - 10.5
¹H (Thiol)4.0 - 5.0
¹³C (Carbonyl)190 - 200

Table 2: Representative Calculated ¹J(C,H) Coupling Constants for this compound

This table is illustrative of typical values derived from computational methods. The calculation of one-bond carbon-hydrogen spin-spin coupling constants can be optimized using various functionals and basis sets. nih.gov

CouplingCoupling Constant (Hz)
¹J(¹³C, ¹H-Formyl)220 - 230

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms by mapping potential energy surfaces. sbq.org.br This analysis allows for the identification of intermediates and, crucially, the transition state structures that connect reactants to products. osti.gov By calculating the energy of these transition states, activation barriers can be determined, offering kinetic insights into the reaction. kuleuven.be For this compound, theoretical studies can model various transformations, including its decomposition and photochemical reactions.

Mechanistic Studies of Thermal Decomposition Pathways

While specific studies on the thermal decomposition of this compound are limited, plausible reaction pathways can be inferred from computational studies of analogous molecules like formic acid and carboxylic esters. nih.govresearcher.life The thermal degradation of such molecules often proceeds through distinct, competing channels. For formic acid under hydrothermal conditions, the primary decomposition products are CO₂ and H₂, indicating that a decarboxylation pathway is preferred. researcher.life A secondary pathway involving dehydration yields CO and H₂O. researcher.life

For esters, a common thermal degradation mechanism involves a β-hydrogen transfer rearrangement, which proceeds through a six-membered transition state to yield a carboxylic acid and an olefinic fragment. nih.gov Applying these analogies to this compound, two principal unimolecular decomposition pathways are likely:

Decarbonylation/Decarboxylation Pathway: This involves the cleavage of C-S and C-O bonds, potentially leading to products like carbon monoxide (CO) and hydrogen sulfide (H₂S), or carbon dioxide (CO₂) and H₂.

Dehydration-type Pathway: This path would lead to the formation of carbon monoxide (CO) and hydrogen sulfide (H₂S).

Computational analysis of these pathways would involve locating the transition state for each and calculating the activation energy to determine the most favorable decomposition route under thermal conditions.

Table 3: Plausible Thermal Decomposition Pathways for this compound

PathwayReactantProducts
DecarbonylationH(CO)SHCO + H₂S
DecarboxylationH(CO)SHCO₂ + H₂

Photochemical Reaction Mechanisms

Photochemistry involves chemical reactions initiated by the absorption of light, which elevates a molecule to an excited electronic state. wikipedia.org These excited states can access reaction pathways that are unavailable through thermal processes. wikipedia.org For organic molecules, common photochemical reactions include photoisomerization, radical reactions, and photodissociation. wikipedia.org

In the context of this compound, the absorption of ultraviolet light would likely promote an electron to an antibonding orbital, weakening one of the chemical bonds and potentially leading to bond homolysis. Plausible photochemical reaction mechanisms include:

S-H Bond Cleavage: Excitation could lead to the homolytic cleavage of the sulfur-hydrogen bond, yielding a formylthiyl radical (HCOS•) and a hydrogen atom (H•).

C-S Bond Cleavage: Alternatively, the carbon-sulfur bond could break, resulting in a formyl radical (HCO•) and a mercapto radical (•SH).

Photoisomerization: As seen in related systems, light can induce cis-trans isomerization. wikipedia.org Hydrogen abstraction reactions, which can be initiated photochemically, provide a mechanism for the interconversion between isomers of thioformic acid. aanda.orgaanda.org

These radical intermediates are highly reactive and would subsequently engage in further reactions. The specific pathway followed depends on the wavelength of the incident light and the surrounding chemical environment.

Synthetic Methodologies and Derivatization Strategies for Carbonothioic Acids

Direct Synthesis Approaches to Parent Carbonothioic Acids

The direct synthesis of the parent carbonothioic acids, such as hydrogen carbonothioate (B8497899), can be achieved through several methods, including the reaction of carbon disulfide with hydrosulfide (B80085) salts and pyrolytic preparations under specialized conditions.

A fundamental approach to the synthesis of carbonothioates involves the reaction of carbon disulfide (CS₂) with hydrosulfide salts (HS⁻). This reaction serves as a direct route to forming the carbonothioate anion. The process is predicated on the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon atom of carbon disulfide.

Recent studies have explored the reactivity of electrophilic organic carbonates and thiocarbonates as a means to convert hydrosulfide into carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂) nih.gov. While the primary focus of this research was on the release of COS and CS₂, the underlying principles involve the reaction of hydrosulfide with thiocarbonyl groups, which is analogous to the formation of carbonothioates from carbon disulfide. These reactions are typically conducted in a suitable solvent, and the resulting carbonothioate salt can be subsequently protonated to yield the parent acid, although the free acid is often unstable.

It is important to note that carbonyl sulfide, carbon disulfide, and hydrosulfide salts are acutely toxic, necessitating careful handling in a fume hood or glovebox nih.gov.

Pyrolysis offers a distinct method for the preparation of unstable or reactive species, including hydrogen carbonothioate. This technique involves the thermal decomposition of a precursor molecule at high temperatures, followed by the rapid trapping of the products in an inert matrix at low temperatures (matrix isolation). This isolation prevents the reactive species from undergoing further reactions.

While specific studies detailing the pyrolytic preparation of this compound under matrix isolation conditions are highly specialized, the general principles of pyrolysis are well-established for the production of various chemical species. For instance, methane (B114726) pyrolysis is utilized for hydrogen and carbon production, demonstrating the utility of high-temperature decomposition to generate desired molecules chemrxiv.orgchemrxiv.orgflogen.org. In a hypothetical application to this compound, a suitable precursor containing the required atoms in a stable arrangement would be subjected to pyrolysis, with the resulting fragments being isolated and characterized spectroscopically within the inert matrix.

Synthesis of O-Alkyl/Aryl O-Hydrogen Carbonothioates

The synthesis of O-alkyl or O-aryl O-hydrogen carbonothioates involves the introduction of an oxygen-linked organic substituent. A common method for achieving this is through the reaction of an alcohol or phenol (B47542) with a suitable thiocarbonylating agent.

One established route involves the use of O-alkyl or O-aryl chlorothioformates. These reagents can be prepared and subsequently reacted with a nucleophile to generate the desired carbonothioate. For example, 4-nitrophenyl chlorothioformate has been used in reactions with hydrosulfide to study the release of carbon disulfide nih.gov.

The following table outlines representative reactions for the synthesis of O-Alkyl/Aryl O-Hydrogen Carbonothioate derivatives.

Reactant 1Reactant 2Product
Alcohol/PhenolThiophosgene (B130339)O-Alkyl/Aryl chlorothioformate
O-Alkyl/Aryl chlorothioformateWaterO-Alkyl/Aryl O-hydrogen carbonothioate

Synthesis of S-Alkyl/Aryl O-Hydrogen Carbonothioates

The synthesis of S-alkyl or S-aryl O-hydrogen carbonothioates involves the formation of a sulfur-carbon bond with an organic moiety. These compounds are isomers of the O-alkyl/aryl esters and exhibit different chemical properties.

A prevalent method for their synthesis is the S-alkylation of a dithiocarbamate (B8719985) precursor, followed by further transformations. An environmentally benign approach for the synthesis of S-benzyl/alkyl dithiocarbamates utilizes a hydrogen borrowing reaction between alcohols and dithiocarbamate anions, catalyzed by a hydroxyapatite-supported copper nano-catalyst rsc.org. While this method directly yields dithiocarbamates, it highlights a strategy for forming the S-alkyl bond that is central to the synthesis of S-alkyl/aryl O-hydrogen carbonothioates.

Further derivatization of these S-alkylated compounds can lead to the desired carbonothioate structure. For instance, S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates have been synthesized through the reaction of 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl esters of chloroformic acid researchgate.net. This demonstrates a versatile method for creating S-substituted carbonothioates with complex functionalities.

Multi-Step Organic Synthesis of Complex Carbonothioate Derivatives

The synthesis of complex molecules containing the carbonothioate moiety often requires multi-step synthetic sequences. These strategies allow for the introduction of various functional groups and the construction of intricate molecular architectures.

A multi-step protocol has been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates, which involves the conversion of a DNA-connected aryl nitrile to the corresponding amidoxime, followed by O-acylation and cyclodehydration nih.gov. While not directly synthesizing carbonothioates, this illustrates the nature of multi-step synthesis in creating complex, functionalized molecules, a principle that is readily applicable to the synthesis of elaborate carbonothioate derivatives.

Thiophosgene (CSCl₂) is a versatile and highly reactive reagent that serves as a cornerstone in the synthesis of a wide array of thiocarbonyl compounds, including carbonothioates. researchgate.netmoltuslab.com Its utility stems from the electrophilicity of the central carbon atom, which readily reacts with various nucleophiles.

Thiophosgene can be used in the preparation of isothiocyanates, thiocarbamates, and thiocarbonates researchgate.netmoltuslab.com. The reaction of thiophosgene with alcohols, for instance, can lead to the formation of chlorothioformates, which are valuable intermediates in the synthesis of O-alkyl carbonothioates moltuslab.com.

The reactivity of thiophosgene and its halo-versions towards diazo derivatives has also been investigated, leading to the formation of dichloro-alkene derivatives and cyclized 1,2,3-thiadiazoles chemrxiv.org. This highlights the broad scope of thiophosgene in constructing diverse heterocyclic systems containing the thiocarbonyl group.

The following table summarizes the utility of thiophosgene in synthesizing various thiocarbonyl derivatives.

NucleophileProduct
Alcohols/PhenolsThiocarbonates
Primary AminesIsothiocyanates
ThiolsDithiocarbonates

Esterification and Transesterification Reactions

The conversion of carbonothioic acids to their corresponding esters, and the interconversion between different esters, are fundamental transformations in the study and application of these sulfur-containing compounds. These reactions, namely esterification and transesterification, parallel the well-known reactions of carboxylic acids but are adapted for the thiono- and thioester functionalities.

Esterification

The direct esterification of a carbonothioic acid to form a carbonothioate ester (thionoester) is analogous to the Fischer esterification of carboxylic acids. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves the condensation of a carbonothioic acid with an alcohol. chemguide.co.ukjackwestin.com The reaction is an equilibrium process, and to drive it towards the product, it is common to use the alcohol as the solvent (in large excess) or to remove the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org

The mechanism under acidic conditions involves the protonation of the thiocarbonyl group, which enhances the electrophilicity of the carbon atom. The alcohol then acts as a nucleophile, attacking the thiocarbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final thionoester. masterorganicchemistry.com

Key Features of Acid-Catalyzed Esterification:

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) and tosic acid (TsOH) are commonly used. masterorganicchemistry.com

Reversibility: The reaction is reversible, and the principles of Le Chatelier are applied to maximize yield by using an excess of one reactant or by removing a product. chemguide.co.ukmasterorganicchemistry.com

Mechanism: The process follows a sequence of protonation, nucleophilic addition, proton transfer, and elimination. masterorganicchemistry.com

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol; in this context, a thionoester reacts with an alcohol to form a different thionoester. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide, acting as a potent nucleophile, attacks the thiocarbonyl carbon of the thionoester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to yield the new thionoester. masterorganicchemistry.com Various thionoesters can be prepared through the base-catalyzed transesterification of a methyl thionoester with a different alcohol. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is similar to Fischer esterification, involving protonation of the thiocarbonyl, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol. youtube.com The use of an excess of the new alcohol is crucial to shift the equilibrium towards the desired product. youtube.com

The following table summarizes typical conditions for these reactions.

ReactionCatalystReactantsKey ConditionsProduct
Esterification Strong Acid (e.g., H₂SO₄)Carbonothioic Acid, AlcoholHeating, often with alcohol as solventThionoester
Transesterification Acid or Base (e.g., NaOCH₃)Thionoester, AlcoholExcess of the new alcohol to drive equilibriumNew Thionoester

Functionalization of Thiocarbonyl Dihydrazides

Thiocarbonyl dihydrazides, also known as thiocarbohydrazides, are derivatives of carbonothioic acid where the hydroxyl group is replaced by two hydrazinyl groups. These compounds are versatile building blocks in synthetic organic chemistry, particularly for the construction of various heterocyclic systems. Their functionalization often involves reactions at the nitrogen or sulfur atoms, leading to a wide array of complex molecules.

A primary application of thiocarbonyl dihydrazides is in condensation reactions with aldehydes and ketones to form thiocarbohydrazones. For instance, thiocarbohydrazide (B147625) reacts with salicylaldehyde (B1680747) in refluxing ethanol (B145695) to produce 1,5-bis(2-hydroxybenzaldehyde)dithiocarbohydrazone. sdiarticle2.in

Further functionalization often involves intramolecular cyclization reactions. These reactions are key to synthesizing heterocyclic compounds like 1,3,4-thiadiazoles. mdpi.com The reaction of thiohydrazides with α,β-unsaturated ketones or other suitable electrophiles can lead to the formation of five- or six-membered rings. mdpi.com

Examples of Heterocyclization Reactions:

Synthesis of 1,3,4-Thiadiazoles: Thiohydrazide-derived hydrazones can undergo oxidative intramolecular cyclization. This involves a nucleophilic attack of the sulfur atom on the C=N bond, which, after an aromatization step, results in the formation of a stable 1,3,4-thiadiazole (B1197879) ring. mdpi.com

Synthesis of Pyrazolines: In a different reaction pathway, the protonated form of these hydrazones can undergo a nucleophilic addition of the NH-group to an activated double bond, leading to the synthesis of pyrazolines. mdpi.com

The following table details an example of a functionalization reaction involving a thiocarbonyl dihydrazide derivative.

Starting MaterialReagentSolventConditionsProduct
ThiocarbohydrazideSalicylaldehyde (2.2 eq.)Absolute EthanolReflux, 3 hours1,5-bis(2-hydroxybenzaldehyde)dithiocarbohydrazone

Chemo- and Regioselective Functionalization of Carbonothioate Moieties

The carbonothioate moiety, characterized by the C=S group, offers multiple sites for chemical modification. Chemo- and regioselective functionalization aims to modify a specific atom or group within the molecule without affecting other reactive sites. Such selectivity is crucial for the synthesis of complex target molecules.

S-Functionalization: The sulfur atom of a thiocarbonyl group is nucleophilic and can be targeted by electrophiles. For example, in the context of metal-thiocarbonyl complexes, the sulfur atom can be functionalized. Anionic Fe-CS complexes react with methyl triflate (MeOTf), an electrophile, leading to the rapid S-methylation and formation of a thiocarbyne complex. nih.govnih.gov This demonstrates a chemoselective attack on the sulfur atom.

C-H Functionalization: While not a direct functionalization of the carbonothioate group itself, methods have been developed to selectively introduce functionalities at C-H bonds in molecules containing related groups, such as xanthates (O-alkyl carbonodithioates). A metal-free, radical-mediated C-H xanthylation has been reported for the regioselective functionalization of branched polyolefins. nih.gov This highlights the ability to target specific positions in a molecule while the robust thiocarbonyl group remains intact, later serving as a handle for further transformations. nih.gov

The development of selective functionalization reactions is critical for creating structurally diverse molecules. For instance, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig have been employed for the selective functionalization of heterocyclic scaffolds containing thiadiazole rings, which can be synthesized from thiocarbonyl dihydrazide precursors. ucsb.edu

The table below provides an overview of selective functionalization strategies.

Functionalization TypeSubstrate TypeReagent/CatalystDescription
S-Alkylation Anionic Metal-Thiocarbonyl ComplexAlkylating Agent (e.g., MeOTf)Selective alkylation at the sulfur atom to form a thiocarbyne. nih.gov
C-H Xanthylation Branched PolyolefinXanthate PrecursorRadical-mediated, regioselective introduction of a xanthate group at a C-H bond. nih.gov
Cross-Coupling Halogenated ThiazolotriazolesPalladium Catalyst, Coupling PartnerSelective formation of C-C or C-N bonds at a specific position on the heterocyclic core. ucsb.edu

Chemical Reactivity and Mechanistic Studies of Hydrogen Carbonothioate Systems

Acid-Base Chemistry and Ionization Properties

Precise experimental determination of the acid dissociation constant (pKa) for the conjugate acid of hydrogen carbonothioate (B8497899) (monothiocarbonic acid, H₂COS₂) is not well-documented in scientific literature. However, based on the principles of atomic size and electronegativity, it is possible to draw qualitative comparisons. Sulfur is larger and less electronegative than oxygen, which generally leads to a weaker and more polarizable H-S bond compared to an H-O bond. This would suggest that the thiol proton in the S-acid tautomer of monothiocarbonic acid is more acidic than the hydroxyl proton in the O-acid tautomer.

The ionization of monothiocarbonic acid leads to the formation of the hydrogen carbonothioate anion. The negative charge in this anion is delocalized across the oxygen and sulfur atoms through resonance, contributing to its stability.

Table 1: Comparison of Related Acid Dissociation Constants

Compound Formula pKa
Carbonic Acid H₂CO₃ 6.35

Decomposition Pathways and Products

The stability of this compound is a critical factor in its chemistry, with several decomposition pathways being theoretically plausible.

Formation of Carbon Disulfide and Hydrogen Sulfide (B99878)

While specific studies on the decomposition of this compound to carbon disulfide (CS₂) and hydrogen sulfide (H₂S) are limited, related chemistries of thiocarbonates suggest this is a potential degradation route, particularly under acidic conditions. The protonation of the anion could facilitate the elimination of water and subsequent rearrangement to form these more stable, gaseous products.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of thiocarbonates is generally considered to be low. In aqueous solutions, this compound is susceptible to hydrolysis, which can lead to the formation of carbonate and hydrogen sulfide. The kinetics of this degradation are expected to be dependent on factors such as pH and temperature, with acidic or basic conditions likely accelerating the process.

Reactivity with Electrophiles and Nucleophiles

The this compound anion possesses both nucleophilic and potentially electrophilic character. The sulfur and oxygen atoms, bearing lone pairs and negative charge, are nucleophilic centers. Reactions with electrophiles would likely occur at these sites. For instance, alkylation could potentially lead to the formation of S-alkyl or O-alkyl monothiocarbonate esters.

Conversely, the central carbon atom is electrophilic and could be subject to attack by strong nucleophiles, although this reactivity is less pronounced compared to carbonyl compounds due to the presence of the more polarizable sulfur atom.

Cycloaddition and Ring-Forming Reactions with Bifunctional Reagents

The participation of thiocarbonyl compounds in cycloaddition reactions is a known area of organic synthesis. While specific examples involving this compound are not readily found, the C=S bond within its structure suggests a potential for [2+2], [2+3], or [4+2] cycloaddition reactions. With appropriate bifunctional reagents, these reactions could lead to the formation of various heterocyclic systems. The reactivity in such transformations would be influenced by the electronic nature of the reaction partner.

Redox Chemistry and Oxidation States of Sulfur

The sulfur atom in this compound exists in a reduced oxidation state. It is therefore susceptible to oxidation by various oxidizing agents. Oxidation could potentially lead to the formation of species containing sulfur in higher oxidation states, such as sulfines, or ultimately result in the formation of sulfate (B86663) upon complete oxidation. The specific products would depend on the nature and strength of the oxidizing agent used. Conversely, under strongly reducing conditions, the carbon-sulfur bonds could potentially be cleaved.

Radical Reactions and Bond Dissociation Energies of this compound Systems

The study of radical reactions involving this compound and its related species is a specialized area within the broader field of sulfur-centered radical chemistry. While direct experimental data on the this compound radical, HSCO₂•, is scarce, its reactivity can be inferred from computational studies and the well-documented behavior of structurally analogous thiyl (RS•) and acylthiyl (RC(O)S•) radicals. The presence of a carbonyl group adjacent to the sulfur radical center is known to significantly influence its stability and reaction pathways.

Mechanistic Insights into Radical Reactions

Sulfur-centered radicals are key intermediates in a variety of chemical and biological processes. worldscientific.comresearchgate.net Thiyl radicals, in general, are known to participate in several fundamental reactions, including hydrogen atom abstraction and addition to unsaturated systems. nih.gov The reactivity of the this compound radical is expected to be modulated by the electronic effects of the attached carbonyl and hydroxyl groups.

Computational studies on sulfur-centered radicals have shown that their stability is profoundly affected by substituents. researchgate.netanu.edu.au Substituent effects on the stability of sulfur-centered radicals arise from a balance between the stabilizing influence of electron delocalization through lone pair donation and π-acceptance, and the destabilizing effect of σ-withdrawal. researchgate.netanu.edu.au In the case of the this compound radical, the carbonyl group acts as a σ-withdrawing group, which is generally destabilizing for sulfur-centered radicals. researchgate.net

Thiocarboxylic acids can serve as precursors to acylthiyl radicals (RC(O)S•) through the homolytic cleavage of the S-H bond. nih.govwikipedia.org These radicals are electrophilic and can add to electron-rich olefins in free-radical substitution reactions. wikipedia.org By analogy, the this compound radical would be expected to exhibit similar reactivity, participating in addition reactions and potentially hydrogen abstraction, although the latter may be less favorable compared to simpler alkyl thiyl radicals due to the influence of the carbonyl group.

The generation of sulfur-centered radicals can be achieved through various methods, including photolysis or reaction with an initiating radical that abstracts a hydrogen atom from the corresponding thiol. nih.gov Electron Spin Resonance (ESR) spectroscopy is a primary technique for the detection and characterization of radical species, providing insight into their electronic structure and environment. libretexts.orgnih.govunibo.it

Bond Dissociation Energies

Computational chemistry provides a powerful tool for the estimation of BDEs where experimental data is lacking. rsc.org High-level ab initio calculations have been successfully employed to determine the radical stabilities and bond energies for a wide range of sulfur-centered radicals. researchgate.netanu.edu.au

The following table provides representative S-H bond dissociation energies for various thiols to offer a comparative context for the anticipated BDE of monothiocarbonic acid.

CompoundBondBond Dissociation Energy (kJ/mol)
Generic Thiol (RSH)S-H~365

It is important to note that the actual S-H BDE for monothiocarbonic acid may deviate from this general value due to the electronic influence of the adjacent carbonyl group.

Advanced Spectroscopic and Structural Elucidation of Carbonothioate Compounds

High-Resolution NMR Spectroscopy for Tautomerism and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the electronic environment of atomic nuclei, making it an invaluable tool for distinguishing between the tautomers of hydrogen carbonothioate (B8497899) and understanding their conformational dynamics.

¹H, ¹³C, and 2D NMR Techniques (e.g., NOESY)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are sensitive to the electronic distribution, which differs between the cis and trans forms due to variations in intramolecular interactions.

NucleusTautomerChemical Shift (ppm)
¹H cis(Predicted values vary)
trans(Predicted values vary)
¹³C cis(Predicted values vary)
trans(Predicted values vary)
Note: Experimentally determined NMR data for the individual tautomers of hydrogen carbonothioate in solution is scarce due to its instability. The values presented are typically based on theoretical calculations and comparisons with related, more stable compounds.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for elucidating spatial relationships between atoms. In a NOESY experiment, cross-peaks indicate that protons are close to each other in space (typically within 5 Å), regardless of their through-bond connectivity. This is crucial for distinguishing between the cis and trans conformers of this compound. For the cis isomer, a NOESY cross-peak would be expected between the formyl proton and the thiol proton, as they are on the same side of the C-S bond. Conversely, such a cross-peak would be absent in the trans isomer where these protons are on opposite sides.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Detection of C=S and C=O Stretching Modes

The C=S (thiocarbonyl) and C=O (carbonyl) stretching vibrations are particularly informative for characterizing carbonothioate compounds. The position of these bands in the IR and Raman spectra can provide insights into the bond order and the electronic environment of these functional groups. For this compound, these stretching frequencies are expected to differ between the cis and trans conformers due to changes in dipole moment and molecular symmetry.

Vibrational ModeTautomerExperimental IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)
C=O Stretch cis~1770Not readily available
trans~1798Not readily available
C=S Stretch cis~950Not readily available
trans~980Not readily available
Note: The presented frequencies are based on matrix isolation studies and theoretical calculations due to the compound's instability.

Conformational Isomer Identification in Gas and Condensed Phases

Vibrational spectroscopy has been instrumental in identifying and characterizing the conformational isomers of this compound in both the gas phase and in condensed phases (such as in cryogenic matrices). Studies have shown that the trans conformer is the more stable form in the vapor phase. The distinct vibrational signatures of the cis and trans isomers allow for their individual detection and the study of their equilibrium.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While obtaining a stable single crystal of this compound for X-ray diffraction analysis is challenging due to its high reactivity and instability, the structures of more stable carbonothioate derivatives have been successfully determined. These studies provide valuable benchmark data for understanding the fundamental bond lengths and angles in the carbonothioate functional group.

For instance, crystallographic analysis of various thiocarbamates and related compounds reveals characteristic C=S and C-O bond lengths, which can be compared with theoretical calculations for the parent this compound.

Compound ClassC=S Bond Length (Å)C-O Bond Length (Å)S-C-O Bond Angle (°)
Thiocarbamates1.65 - 1.751.32 - 1.38120 - 128
Note: These are typical ranges observed in related structures and serve as a reference for the expected geometry in this compound.

Gas Electron Diffraction (GED) for Gas-Phase Structure

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, providing information on bond lengths, bond angles, and torsional angles. This method is particularly well-suited for studying molecules like this compound that are volatile or unstable in the condensed phase.

GED studies, often in conjunction with microwave spectroscopy and theoretical calculations, have provided precise structural parameters for the cis and trans conformers of related thioacids, such as dithioformic acid. These experimental results offer a close approximation of the expected geometry for this compound.

Parametercis-Dithioformic Acidtrans-Dithioformic Acid
r(C=S) 1.645 Å1.647 Å
r(C-S) 1.765 Å1.761 Å
∠(S=C-S) 128.5°125.4°
Data from studies on dithioformic acid, providing analogous structural information.

These advanced analytical techniques, when used in concert, provide a comprehensive picture of the structural and conformational landscape of this compound, a seemingly simple yet chemically rich molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (CH₂OS), mass spectrometry confirms its molecular mass and provides insights into its structural stability and decomposition pathways under ionization.

The molecular ion of this compound, corresponding to the intact molecule that has lost a single electron, is observed at a mass-to-charge ratio (m/z) that confirms its elemental composition. High-resolution mass spectrometry can distinguish this compound from other isomers by providing a highly accurate mass measurement.

While detailed electron ionization (EI) mass spectra specifically for this compound are not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on established principles of mass spectrometry and by analogy to structurally similar compounds, such as thioacetic acid (CH₃C(O)SH). Under typical EI conditions (e.g., 70 eV), the molecular ion is expected to undergo various fragmentation processes.

The primary fragmentation pathways for this compound would likely involve the cleavage of the C-S, C-H, and S-H bonds. The relative stability of the resulting cations and neutral radicals dictates the abundance of the observed fragment ions.

Molecular Ion Data

The table below details the expected molecular ion for this compound.

Ion Formula m/z (Expected) Description
Molecular Ion[CH₂OS]⁺•62The intact molecule with one electron removed.

Predicted Fragmentation Pattern

Based on the fragmentation of analogous sulfur-containing organic molecules, the following primary fragment ions are anticipated for this compound. The analysis of thioacetic acid has shown characteristic fragments resulting from the cleavage of bonds around the carbonyl group.

Fragment Ion Formula m/z (Expected) Likely Neutral Loss Proposed Fragmentation Pathway
Thioformyl cation[HCS]⁺45•OH (from a tautomer) or H + OCleavage of the C-O bond in a tautomeric form or rearrangement.
Formyl cation[HCO]⁺29•SHAlpha-cleavage involving the loss of a sulfhydryl radical.
Sulfhydryl cation[SH]⁺33HCO•Cleavage of the C-S bond with charge retention on the sulfur-containing fragment.
Thionyl cation[CS]⁺•44H₂ORearrangement and loss of a water molecule.

The fragmentation process is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the sulfur or oxygen atom. The resulting radical cation is energetically unstable and fragments to produce more stable ions. The loss of a sulfhydryl radical (•SH) to form the formyl cation ([HCO]⁺) at m/z 29 is a highly probable pathway, analogous to the loss of a hydroxyl radical in carboxylic acids. Similarly, cleavage of the C-S bond can lead to the formation of the sulfhydryl cation ([SH]⁺) at m/z 33. The thioformyl cation ([HCS]⁺) at m/z 45 is another significant fragment that is characteristic of simple thiocarboxylic acids and their derivatives.

Applications in Advanced Chemical Systems and Methodologies

Role as Synthetic Intermediates and Reagents in Organic Synthesis

The structural attributes of hydrogen carbonothioate (B8497899) derivatives, particularly O-alkyl and O-aryl thiocarbonates, make them valuable precursors and reagents in synthetic organic chemistry. They participate in a variety of reactions that enable the formation and transformation of crucial functional groups.

Derivatives of hydrogen carbonothioate serve as important starting materials for the synthesis of thiols, disulfides, and thioesters, which are themselves fundamental building blocks in organic synthesis and are present in many biologically active molecules.

Thioesters: Thioesters can be synthesized through various methods involving thiocarbonate derivatives. For instance, a nickel-catalyzed reductive coupling of aryl triflates with O-tert-butyl S-alkyl thiocarbonates yields thioesters by selectively cleaving the C-O bond of the thiocarbonate organic-chemistry.org. Another approach involves the palladium-catalyzed decarboxylative thiocarbonylation of organohalides using oxalic acid monothioester as a thioester equivalent nih.govorganic-chemistry.org. This method is notable for its mild, room-temperature conditions and high selectivity organic-chemistry.org. Thioesters are highly valued in synthesis as they act as activated carboxylic acid derivatives and are precursors for generating acyl radicals researchgate.net.

Thiols: Thiols can be readily prepared from thioester intermediates, which are accessible from thiocarbonates. The hydrolysis of a thioester provides the corresponding thiol and a carboxylic acid wikipedia.org. For example, thioacetate esters, which can be formed via alkylation of potassium thioacetate, are hydrolyzed to yield thiols wikipedia.org. This two-step sequence, starting from an alkyl halide, provides a reliable route to thiol synthesis wikipedia.org. Alkylsulfenyl thiocarbonates have also been developed as precursors that release hydropersulfides (RSSH), which are closely related to thiols and play a role in ameliorating oxidative stress nih.gov.

Disulfides: Disulfides are often formed as byproducts or can be synthesized intentionally from thiol precursors through oxidation. The synthesis of thiols from thiocarbonate derivatives can sometimes lead to the formation of disulfides, especially in the presence of oxidizing agents organic-chemistry.org. Controlled reaction conditions can be manipulated to favor the formation of either the thiol or the disulfide from a common intermediate chemrxiv.org.

Table 1: Synthesis of Sulfur-Containing Compounds from Thiocarbonate Derivatives

Target Compound Precursor/Reagent Reaction Type Key Features
Thioester O-tert-butyl S-alkyl thiocarbonate Ni-catalyzed reductive coupling Chemoselective C-O bond cleavage organic-chemistry.org.
Thioester Oxalic acid monothioester Pd-catalyzed decarboxylative thiocarbonylation Mild conditions, high chemo- and regioselectivity nih.govorganic-chemistry.org.
Thiol Thioester (derived from thiocarbonate) Hydrolysis General and widely used method for thiol synthesis wikipedia.orgwikipedia.org.
Disulfide Thiol (derived from thiocarbonate) Oxidation Can be a side product or a desired outcome depending on conditions organic-chemistry.orgchemrxiv.org.
Hydropersulfide Alkylsulfenyl thiocarbonate Hydrolysis / Thiolysis Tunable release kinetics for biological applications nih.gov.

Thiocarbonyl derivatives of alcohols, such as O-alkyl thiocarbonates, are key intermediates in the Barton-McCombie deoxygenation reaction. This powerful free radical-mediated reaction replaces a hydroxyl group with a hydrogen atom, a crucial transformation in the synthesis of complex organic molecules libretexts.orgwikipedia.orgchem-station.com.

The process involves two main steps:

Formation of the Thiocarbonyl Derivative: The alcohol is first converted into a reactive thiocarbonyl intermediate, such as a phenyl thionocarbonate or a xanthate libretexts.orgwikipedia.org.

Radical-Mediated Reduction: The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH) organic-chemistry.org.

The reaction mechanism proceeds via a radical chain process. A tributyltin radical, generated from the initiator, attacks the sulfur atom of the thiocarbonyl group. This leads to the fragmentation of the intermediate, forming a stable carbon-centered alkyl radical and tributyltin xanthate wikipedia.org. The driving force for this step is the formation of a very stable tin-sulfur bond organic-chemistry.org. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the deoxygenated product and regenerating the tributyltin radical to continue the chain reaction wikipedia.org.

Various O-thiocarbonyl compounds are effective in this reaction, including phenyl thionocarbonates, thiocarbonylimidazolides, and cyclic thionocarbonates libretexts.orgchem-station.com. Due to the toxicity and difficulty in removing tin-based reagents, tin-free alternatives have been developed, which rely on processes like single electron transfer (SET) reduction of thiocarbonate derivatives chimia.ch.

Thiocarbonyl transfer reactions involve the introduction of a thiocarbonyl group (C=S) into a molecule. Reagents derived from this compound can act as thiocarbonylating agents. These reactions are valuable because thiocarbonyl compounds exhibit unique reactivity compared to their carbonyl analogs, owing to the weaker C=S double bond and the ability of sulfur to stabilize adjacent charges or radicals researchgate.net.

While simple this compound is not typically used directly, its derivatives serve this purpose. For example, cyclic thiocarbonates can be used as reactive intermediates for preparing a range of other sulfur-containing compounds researchgate.net. The transformation of a carbonyl group into a thiocarbonyl group is a fundamental reaction in organic synthesis, often accomplished using specialized reagents like Lawesson's reagent youtube.comresearchgate.net. More broadly, thiocarbonyl transfer reagents facilitate a variety of cycloaddition and nucleophilic addition reactions that are not as facile in the corresponding oxygen series researchgate.net. Recent advances have also explored the use of aryne insertion into the C=S bond of thiocarbonates as a novel method for synthesizing thioxanthones acs.org.

Components in Chemical Sensors and Probes

The affinity of the sulfur atom in thiocarbonate and related structures for certain metal ions, coupled with their influence on the electronic properties of attached molecules, makes them excellent components for chemical sensors and probes.

Thiocarbonate-based compounds have been specifically designed as recognition elements for the selective detection of heavy metal ions, most notably mercury(II) ions (Hg²⁺) google.com. The sulfur atom acts as a soft Lewis base, showing a strong affinity for soft Lewis acids like Hg²⁺. This selective interaction forms the basis of the sensing mechanism.

A patent describes a colorimetric fluorescent probe for mercury ions based on a thiocarbonate compound. The probe is designed for high selectivity, rapid response, and good water solubility, allowing for effective detection of mercury ions with strong anti-interference ability google.com. The interaction between the thiocarbonate group and Hg²⁺ leads to a detectable change in the probe's optical properties (color or fluorescence).

The principle extends to related thiol-containing compounds, which are widely used in sensors for various metal ions. The sulfur atom provides a specific binding site that can coordinate with metal ions, leading to a measurable signal researchgate.net.

Table 2: Thiocarbonate-Based Recognition in Chemical Sensing

Analyte Receptor Type Principle of Recognition Application
Mercury(II) ions (Hg²⁺) Thiocarbonate compound Strong, selective binding between sulfur and mercury Colorimetric and fluorescent sensing google.com.
Biological thiols Mercury complex of a fluorescent ligand Displacement of ligand by thiol, restoring fluorescence "OFF-ON" fluorescent sensing of GSH, Cys, Hcy .

Thiocarbonate derivatives are integral to the design of advanced fluorescent probes that operate via fluorescence quenching or "turn-on" signaling mechanisms. These probes are engineered to be "dark" in their native state and become brightly fluorescent only upon reaction with a specific analyte.

Fluorescence Quenching: This process involves a decrease in the fluorescence intensity of a fluorophore. In the context of sensors, a probe might be designed where a fluorophore's emission is quenched by a nearby thiocarbonate group or by an analyte like Hg²⁺ binding to it. The quenching can occur through several mechanisms, including static quenching (formation of a non-emissive complex) or dynamic quenching (collisional deactivation) mdpi.commdpi.com. Photoinduced electron transfer (PET) is a common mechanism where the quencher (e.g., a thioamide) deactivates the excited fluorophore by transferring an electron nih.gov.

Turn-On Signaling: This is a highly desirable mechanism for sensors as it produces a signal against a dark background, enhancing sensitivity. In a "turn-on" probe, a non-fluorescent molecule is converted into a fluorescent one upon reaction with an analyte. Sulfenyl thiocarbonate scaffolds have been ingeniously incorporated into fluorescent dyes to create "turn-on" H₂S donors nih.gov. In this system, the thiocarbonate group acts as a quenching and protecting group. Reaction with a trigger, such as a biological thiol, cleaves the thiocarbonate moiety, releasing both H₂S and the highly fluorescent parent dye nih.gov. This provides a direct correlation between the release of the target molecule and the increase in fluorescence intensity. Similarly, self-immolative thiocarbamates have been developed as H₂S donors and analyte-replacement fluorescent probes that exhibit a significant "turn-on" response upon reacting with sulfide (B99878) nih.govacs.org.

These sophisticated probe designs leverage the specific reactivity of the thiocarbonate group to control the emission state of a fluorophore, enabling the sensitive and selective detection of biologically and environmentally important species.

Hydrogen Sulfide (H₂S) Donors

Hydrogen carbonothioates and their derivatives have emerged as significant tools in the study of hydrogen sulfide (H₂S) biology, acting as precursors or "donors" that release H₂S under specific physiological conditions. nih.gov The controlled release of H₂S is crucial for investigating its diverse roles as a gasotransmitter in cellular signaling pathways. nih.govbohrium.com

Design Principles for Controlled H₂S Release

The design of H₂S donors based on carbonothioates involves incorporating a trigger mechanism that initiates the release of carbonyl sulfide (COS). This intermediate is then rapidly converted to H₂S by the ubiquitous enzyme carbonic anhydrase. nih.govnih.gov The release can be initiated by various triggers, including pH changes, specific enzymes, or the presence of biological thiols like cysteine and glutathione. nih.govresearchgate.netmdpi.com

A key design strategy involves the use of a "self-immolative" linker attached to the thiocarbamate. This linker is designed to be cleaved in response to a specific biological stimulus, initiating a cascade of reactions that ultimately liberates COS. nih.govnih.gov For example, γ-ketothiocarbamates can be designed to undergo a pH-dependent deprotonation and subsequent β-elimination to release COS. researchgate.netnih.gov This allows for the tuning of H₂S release based on the local pH environment.

Another approach utilizes thiol-activated donors. In these systems, a disulfide bond is incorporated into the molecule. The presence of biological thiols triggers a thiol-disulfide exchange reaction, leading to the uncaging of a sulfenyl thiocarbonate which then decomposes to release COS. mdpi.com This design allows for H₂S release in response to the local concentration of reducing species.

The choice of the triggering mechanism is paramount in designing donors for specific biological applications. By modifying the structure of the carbonothioate and the linker, the rate and location of H₂S release can be controlled, providing a powerful tool for studying H₂S signaling. nih.gov

Self-Immolation Mechanisms in Carbonothioate-Based Donors

Self-immolative chemistry is a cornerstone of controlled H₂S release from carbonothioate-based donors. nih.gov This process involves a spontaneous, intramolecular cascade of reactions that is initiated by a specific triggering event. A common self-immolative system is based on benzyl thiocarbamates. nih.govnih.gov Upon cleavage of a trigger group, the benzyl thiocarbamate undergoes a 1,6-elimination reaction. This elimination results in the formation of an unstable intermediate that fragments to release carbonyl sulfide (COS) and a quinone methide byproduct. nih.gov The released COS is then swiftly hydrolyzed by carbonic anhydrase to produce H₂S.

The rate of H₂S release in these systems is often determined by the kinetics of the initial triggering event and the subsequent self-immolation process. For instance, in some designs, the H₂S-mediated reduction of an azide can be the rate-limiting step for the self-immolation process. nih.gov

Another self-immolation mechanism involves an enol-mediated process in γ-ketothiocarbamates. researchgate.net In this system, a pH-dependent enolization initiates an elimination reaction that liberates COS. A notable feature of this design is the concurrent release of a chromophoric or fluorescent byproduct, such as p-nitroaniline, which allows for the real-time monitoring of H₂S release. researchgate.net This "self-reporting" feature is highly advantageous for quantifying the amount of H₂S delivered to a biological system. mdpi.com

Table 1: Comparison of H₂S Donor Trigger Mechanisms

Donor Type Trigger Release Product Monitoring
Benzyl Thiocarbamates Various (e.g., azide reduction) COS Indirect
γ-Ketothiocarbamates pH COS Colorimetric/Fluorometric
Sulfenyl Thiocarbonates Thiols (e.g., Cysteine, Glutathione) COS Fluorometric

Polymerization Chemistry (e.g., RAFT Agents)

Hydrogen carbonothioates, specifically thiocarbonylthio compounds, are pivotal in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. mdpi.com

RAFT agents, which are typically dithioesters, trithiocarbonates, xanthates, or dithiocarbamates, mediate the polymerization process through a reversible chain-transfer mechanism. The effectiveness of a RAFT agent is dependent on the nature of the "Z" and "R" groups attached to the thiocarbonylthio core. These groups influence the stability of the intermediate radical species and the rates of addition and fragmentation, thereby controlling the polymerization process.

The general mechanism of RAFT polymerization involves a series of addition and fragmentation steps. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reforming the original propagating radical or releasing a new radical (the "R" group) that can initiate a new polymer chain. This process establishes an equilibrium between active (propagating) and dormant (macro-RAFT agent) chains, allowing for controlled polymer growth.

The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For instance, trithiocarbonates are versatile and can be used for a wide range of monomers. mdpi.comresearchgate.net The end-group of the polymer chain, which contains the thiocarbonylthio moiety, can be further modified post-polymerization, allowing for the synthesis of functional polymers. nih.gov

Table 2: Common RAFT Agents and Their Applications

RAFT Agent Type General Structure Typical Monomers
Dithiobenzoates R-S-C(=S)-Ph Styrenes, Acrylates
Trithiocarbonates R-S-C(=S)-S-R' Acrylates, Methacrylates, Styrenes
Dithiocarbamates R-N(R')-C(=S)-S-R'' Styrenes, Acrylates
Xanthates R-O-C(=S)-S-R' Vinyl esters, Styrenes

Materials Science Applications (Focus on Chemical Principles)

The unique chemical properties of hydrogen carbonothioates and related sulfur-containing compounds lend themselves to various applications in materials science, particularly in the development of functional nanocomposites and as corrosion inhibitors.

Organic/Inorganic Nanocomposites for Gas Adsorption

Organic-inorganic hybrid nanocomposites are a class of materials that combine the properties of both organic polymers and inorganic nanoparticles to create materials with enhanced functionalities. nih.gov These materials often exhibit porous structures that are ideal for gas adsorption applications. nih.gov While direct applications of this compound in these composites are not extensively documented, the principles of surface functionalization with sulfur-containing ligands are relevant.

The synthesis of these nanocomposites can be achieved through various methods, including sol-gel processes and self-assembly. The interaction between the organic and inorganic components at the molecular level is crucial for determining the final properties of the material. nih.gov The ability to tune the chemical composition and structure of these nanocomposites allows for the design of materials with tailored gas adsorption properties for applications in environmental monitoring and gas storage. mdpi.commdpi.comnih.gov

Corrosion Inhibition Mechanisms

Hydrogen carbonothioates and other sulfur-containing organic molecules can act as effective corrosion inhibitors for metals, particularly in acidic environments containing species like H₂S and CO₂. whiterose.ac.ukosti.gove3s-conferences.org The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. whiterose.ac.uk

The sulfur atoms in these molecules play a crucial role in the adsorption process. The lone pair of electrons on the sulfur atom can coordinate with the vacant d-orbitals of the metal atoms, leading to strong adsorption. youtube.com Additionally, the organic part of the molecule can form a hydrophobic layer that repels water and other corrosive species from the metal surface.

The effectiveness of a corrosion inhibitor depends on several factors, including its chemical structure, concentration, and the nature of the corrosive environment. Inhibitors with multiple adsorption sites, such as those containing both sulfur and nitrogen atoms, often exhibit enhanced performance. osti.gov The formation of a stable and dense protective layer is key to achieving high inhibition efficiency. whiterose.ac.uk Electrochemical studies are often used to evaluate the performance of corrosion inhibitors and to elucidate their mechanism of action. osti.gove3s-conferences.org

Environmental and Atmospheric Chemistry Perspectives

Atmospheric Transformations and Fate of Carbonothioate (B8497899) Species

Thioformic acid is a molecule of interest in astrochemistry, having been detected in the interstellar medium. Its atmospheric transformations are understood primarily through laboratory studies simulating interstellar conditions and theoretical calculations. These studies suggest that the fate of thioformic acid in an atmospheric environment would be dictated by its stability, reactivity, and interactions with other atmospheric constituents.

The formation of thioformic acid has been demonstrated in interstellar ice analogues, which are laboratory simulations of the icy coatings on dust grains in space. These experiments show that thioformic acid can be formed from the reaction of carbon monoxide (CO) and hydrogen sulfide (B99878) (H₂S) when exposed to energetic electrons that simulate cosmic rays. This formation pathway is significant as both CO and H₂S are present in Earth's atmosphere from both natural and anthropogenic sources.

Once formed, thioformic acid can exist in two tautomeric forms. The stability and interconversion of these isomers are influenced by environmental conditions. Studies of these isomers on simulated interstellar dust grains indicate that their transformation can be initiated by reactions such as hydrogen abstraction. In an atmospheric context, similar reactions with radicals like hydroxyl (OH) could be a potential transformation pathway.

The binding energies of thioformic acid isomers on water ice surfaces have been calculated to be around -3100 K, which is lower than that of formic acid. This suggests that in the atmosphere, thioformic acid could be adsorbed onto ice particles, where heterogeneous reactions could occur.

Table 1: Formation and Transformation of Thioformic Acid

ProcessReactantsConditionsProducts/Outcome
FormationCarbon Monoxide (CO), Hydrogen Sulfide (H₂S)Irradiation (simulating cosmic rays) in iceThioformic Acid (HCOSH)
Isomerizationcis/trans-Thioformic AcidSurface of interstellar dust grains (water ice)Interconversion between isomers

Role in Carbon Dioxide Activation Pathways

While direct evidence for the role of thioformic acid in carbon dioxide (CO₂) activation in Earth's atmosphere is limited, related sulfur-containing species have been investigated in this context. Monothiocarbonic acid (H₂CO₂S), a sulfur analogue of carbonic acid, has been proposed as an intermediate in the gas-phase reaction between hydrogen sulfide (H₂S) and CO₂. This reaction is of interest as a potential pathway for the conversion of CO₂, a potent greenhouse gas.

The activation of CO₂ is a critical step in its conversion to other chemicals. The presence of sulfur compounds can influence these pathways. For instance, the hydrolysis of carbonyl sulfide (COS), another atmospheric sulfur-containing compound, can form monothiocarbonic acid. Theoretical studies suggest that the reaction between H₂S and CO₂ to form COS and water may proceed through intermediates like monothiocarbonic acid, which could also involve organocatalysis in atmospheric aerosols.

The photocatalytic reduction of CO₂ to formic acid is an area of active research. While these studies primarily focus on semiconductor catalysts, the fundamental chemistry involves the activation of CO₂. The potential for sulfur-containing species to mediate or influence these activation processes, particularly in atmospheric aerosols, remains an area for further investigation.

Photochemical Processes in the Atmosphere

The formation of thioformic acid in laboratory settings simulating astrophysical environments is fundamentally a photochemical process, driven by energetic radiation. In these experiments, the irradiation of ice mixtures containing carbon monoxide and hydrogen sulfide leads to the production of thioformic acid. This suggests that in atmospheric regions with sufficient ultraviolet (UV) radiation, similar photochemical pathways could potentially occur, given the presence of the precursor molecules.

The identification of thioformic acid was achieved using vacuum ultraviolet (VUV) photoionization, highlighting its interaction with high-energy photons. The ionization energy of thioformic acid has been calculated to be in the range of 10.48–10.58 eV.

Table 2: Photochemical Properties of Thioformic Acid

PropertyValue/Description
Formation PathwayPhotochemical reaction of CO and H₂S in ice analogues
Ionization Energy10.48–10.58 eV

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and selective synthetic methodologies is paramount for enabling the comprehensive study and potential application of hydrogen carbonothioate (B8497899). Current research in organosulfur chemistry focuses on enhancing reaction efficiency, minimizing waste, and improving catalyst performance. These principles can be applied to the prospective synthesis of hydrogen carbonothioate. Future research may focus on catalyst-assisted reactions, potentially using transition metal complexes to control the regioselectivity and stereoselectivity of the synthesis. The use of flow chemistry could also offer a safer and more scalable approach to handling potentially unstable intermediates.

Synthetic StrategyPotential Advantages
Catalytic ApproachesHigh selectivity, lower energy requirements, and catalyst recyclability.
Flow ChemistryEnhanced safety, improved reaction control, and ease of scalability.
Green SolventsReduced environmental impact and potential for novel reactivity.

Advanced Computational Modeling of Reactivity and Dynamics

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, particularly for transient or difficult-to-isolate species. Density Functional Theory (DFT) can be employed to calculate the pKa values of this compound and to model its reaction pathways. Molecular dynamics simulations could provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules. Such computational studies would be invaluable for guiding synthetic efforts and for predicting the potential applications of this compound.

Rational Design of Carbonothioate-Based Functional Materials

The unique electronic and structural properties of the carbonothioate group could be harnessed in the design of novel functional materials. For instance, polymers incorporating the carbonothioate moiety may exhibit interesting optical or electronic properties. Polythioamides, which are structurally related, have shown potential in applications such as precious metal recovery and as recyclable homogeneous catalysts. chemrxiv.org The ability of the thiocarbonyl group to interact with metal ions could be exploited in the development of sensors or chemosensors. Furthermore, the incorporation of thiocarbonyl groups into natural product scaffolds has been shown to shift their absorption and fluorescence bands, opening up possibilities in the development of photosensitizers. mdpi.com

Exploration of Novel Catalytic Roles

The catalytic potential of this compound and its derivatives is an unexplored but promising area of research. Organosulfur compounds are known to modulate the activity of various enzymes, suggesting that carbonothioate-containing molecules could be designed as enzyme inhibitors or activators. nih.gov The sulfur atom in this compound could act as a soft ligand for transition metals, leading to the development of novel catalysts for a range of organic transformations. The ability of related polythioamides to act as recyclable homogeneous catalysts highlights the potential for developing sustainable catalytic systems based on the carbonothioate scaffold. chemrxiv.org

Integration with Green Chemistry Principles

Future research into this compound should be guided by the principles of green chemistry to ensure that its synthesis and application are environmentally benign. nih.gov This includes the use of renewable starting materials, the development of atom-economical reactions, and the use of greener solvents such as water or ionic liquids. mdpi.com The valorization of sulfur, a byproduct of the petroleum industry, as a feedstock for producing sulfur-containing polymers is a prime example of green chemistry in action and could be a model for the sustainable production of carbonothioate-based materials. flinders.edu.aursc.org Furthermore, designing chemical products for degradation is a key principle of green chemistry that should be considered in the development of any new materials based on this compound.

Green Chemistry PrincipleApplication to this compound Research
Waste PreventionDesigning synthetic routes with high atom economy.
Safer Solvents and AuxiliariesUtilizing water, ionic liquids, or solvent-free conditions. mdpi.com
Use of Renewable FeedstocksExploring bio-based precursors for synthesis.
Design for DegradationIncorporating biodegradable linkages into carbonothioate-based materials.
CatalysisEmploying catalytic reagents in preference to stoichiometric ones.

Q & A

[Basic] What are the established methods for synthesizing hydrogen carbonothioate derivatives, and how can reaction conditions be optimized for higher yields?

This compound derivatives are typically synthesized via decarboxylative C–S cross-coupling reactions catalyzed by transition metals. For example, ruthenium catalysis (e.g., Cp*RuCl(PPh3)₂) enables efficient coupling under mild conditions (50°C in dichloromethane), achieving yields up to 96% . Alternatively, reactions of 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl chloroformates or chloroacetates yield S-substituted carbonothioates (69–92% yields), with substituents on the aromatic ring influencing reactivity . Optimization involves adjusting catalyst loading, solvent polarity, and temperature.

[Basic] Which spectroscopic techniques are essential for characterizing this compound compounds, and what key spectral features should researchers analyze?

Key techniques include:

  • Infrared (IR) spectroscopy : Identify C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
  • ¹H and ¹³C NMR : Look for thiocarbonate group signals (e.g., S–CO–O alkyl protons at δ 4.0–5.0 ppm) and aromatic substituent patterns .
  • UV-Vis spectroscopy : Useful for probes (e.g., rhodol-Hg shows λmax shifts upon Hg²⁺ binding) .
    Cross-validation with elemental analysis and HPLC purity checks is critical.

[Basic] How can this compound-based probes be designed for detecting metal ions like Hg²⁺ in environmental or biological systems?

Design involves integrating a carbonothioate receptor with a fluorophore (e.g., rhodol). The probe rhodol-Hg exhibits a colorimetric shift (colorless → pink) and fluorescence turn-on (LOD = 1.4 nM) upon Hg²⁺ binding. Validation requires testing selectivity against competing ions (e.g., Cu²⁺, Pb²⁺) and performance in biological matrices (e.g., live cells) .

[Advanced] What mechanistic insights explain the regioselectivity observed in Ru-catalyzed C–S cross-coupling reactions involving hydrogen carbonothioates?

Regioselectivity arises from steric and electronic effects of the catalyst and substrates. Cp*RuCl(PPh3)₂ facilitates oxidative addition to C–S bonds, with the bulky Cp* ligand favoring linear alkene formation. Computational studies (e.g., DFT) can model transition states to predict selectivity trends . Experimental validation via deuterium labeling or kinetic isotope effects is recommended.

[Advanced] How do substituent effects on aromatic rings influence the antimicrobial activity of S-substituted this compound derivatives?

Electron-withdrawing groups (e.g., Cl) on aromatic rings enhance activity against Gram-positive bacteria (e.g., Bacillus subtilis). For example, S-(5-(2-chlorophenyl)-oxadiazol-2-yl) O-propyl carbonothioate shows selective inhibition, while bulky substituents reduce membrane permeability . Structure-activity relationship (SAR) studies should combine bioassays with logP calculations to balance hydrophobicity and bioavailability.

[Advanced] What statistical methods are recommended for analyzing heterogeneity in datasets comparing synthetic yields or bioactivity across this compound studies?

Use I² statistics to quantify heterogeneity (% variance due to study differences). For meta-analyses, apply random-effects models if I² > 50% or use Q-tests to assess significance. Report confidence intervals for yield ranges or IC₅₀ values to contextualize variability .

[Basic] What steps ensure experimental reproducibility when synthesizing this compound derivatives, particularly in catalyst-sensitive reactions?

  • Document catalyst preparation (e.g., storage conditions for Cp*RuCl(PPh3)₂).
  • Specify solvent purity (e.g., anhydrous CH₂Cl₂) and reaction atmosphere (N₂/Ar).
  • Include negative controls (e.g., omitting catalyst) to confirm reaction necessity .

[Advanced] How can computational chemistry predict the reactivity and stability of novel this compound complexes?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C–S bonds and frontier molecular orbital (FMO) energies to predict nucleophilic/electrophilic sites. For example, modeling the Ru-catalyzed mechanism identifies rate-determining steps (e.g., oxidative addition) . Validate predictions with kinetic experiments (e.g., Eyring plots).

[Basic] What protocols validate the purity and identity of this compound compounds prior to biological testing?

  • HPLC : ≥95% purity with UV/Vis detection.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

[Advanced] How can in silico docking studies guide the design of this compound derivatives with enhanced binding to target enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) simulates interactions between thiocarbonate groups and active-site residues (e.g., cysteine thiols in metalloproteins). Optimize substituents for hydrogen bonding (e.g., –OH, –NH₂) or π-π stacking (aromatic groups). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.